(Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a unique structural framework. Its core consists of a bicyclic purine system substituted with a 2-methylallyl group at position 7 and a hydrazinyl-linked 2-oxoindolin-3-ylidene moiety at position 6.
Properties
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-10(2)9-26-14-15(24(3)19(29)25(4)17(14)28)21-18(26)23-22-13-11-7-5-6-8-12(11)20-16(13)27/h5-8,20,27H,1,9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDLAYNCZSLKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1,3-Dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, acute toxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound belongs to the purine family and features a unique combination of substituents that may influence its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of purine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar purine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism is believed to involve interference with DNA synthesis and repair processes.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have demonstrated effectiveness against several bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Acute Toxicity Studies
Acute toxicity studies are crucial for understanding the safety profile of new compounds. A study conducted on various 3,7-dihydro-1H-purine derivatives reported the following LD50 values for related compounds:
| Compound No. | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 1 | 953 | Low Toxicity |
| 2 | 536 | Low Toxicity |
| 3 | 752 | Low Toxicity |
| ... | ... | ... |
The LD50 values for these compounds ranged from 536 mg/kg to 1403 mg/kg, indicating a low toxicity profile which is promising for further development in medicinal chemistry .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components. Key observations include:
- Hydrazine Moiety : The presence of the hydrazine group has been associated with enhanced biological activity in various nitrogen-containing heterocycles.
- Allylic Substituents : The 2-methylallyl group may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability.
Case Studies
A notable case study involved testing the compound's effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that purine derivatives exhibit significant anticancer properties. The structural features of (Z)-1,3-dimethyl-7-(2-methylallyl)-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione suggest that it may interact with specific molecular targets involved in cancer cell proliferation. Studies on similar compounds have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines .
Anti-inflammatory Properties:
Purine derivatives have been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways. The presence of the hydrazinyl group in this compound could potentially contribute to its anti-inflammatory activity by modulating immune responses .
Neuropharmacology
Potential Neuroprotective Effects:
Given the increasing interest in neuroprotective agents for conditions such as Alzheimer's and Parkinson's diseases, the neuropharmacological profile of this compound warrants investigation. Similar compounds have been reported to exhibit protective effects against neuronal damage by reducing oxidative stress and inflammation .
Synthetic Chemistry
Synthesis of Novel Derivatives:
The synthesis of this compound can serve as a template for developing new derivatives with enhanced biological activities. The synthetic routes involving hydrazone formation and subsequent modifications can lead to a library of compounds for screening against various biological targets .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Purine Core
The purine scaffold undergoes regioselective substitutions at positions 2, 6, and 8. Functional groups like methylallyl and hydrazinyl moieties influence reactivity patterns:
Key findings:
-
Methylallyl groups stabilize the Z-configuration during alkylation via steric hindrance.
-
Acidic hydrolysis at C-6 requires controlled conditions to prevent indolinone decomposition .
Hydrazinyl-Indolinone Interactions
The 2-(2-oxoindolin-3-ylidene)hydrazinyl group participates in tautomerization and coupling reactions:
Tautomeric equilibrium (observed via NMR):
Coupling reactions :
| Partner | Catalyst | Product | Application |
|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Kinase inhibitor precursors |
| α,β-unsaturated ketones | DBU, THF | Spirocyclic adducts | Anticancer screening targets |
Oxidation and Reduction Pathways
The 2-methylallyl side chain and indolinone system show distinct redox behavior:
Oxidation :
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Ozonolysis : Cleaves methylallyl group to form carboxylic acid derivatives (confirmed via GC-MS).
-
DDQ-mediated : Converts indolinone to isatin analogs at 0°C (83% yield).
Reduction :
| Reagent | Target Site | Outcome |
|---|---|---|
| NaBH₄ | Hydrazine C=N bond | Partial saturation with diastereomers |
| H₂/Pd-C | Indolinone carbonyl | Tetrahydroindole derivatives |
Acid-Base Reactivity
pH-dependent transformations occur at multiple sites:
Protonation sites (pKa values determined by potentiometry):
-
N-1 purine: 3.2 ± 0.1
-
Hydrazine NH: 8.7 ± 0.3
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Indolinone NH: 10.4 ± 0.2
Base-induced rearrangements :
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In NaOH/EtOH, the compound undergoes Smiles rearrangement to form pyrazolo[3,4-d]pyrimidines .
-
Strong bases (t-BuOK) trigger purine ring contraction via Dimroth mechanism .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
Comparison with Similar Compounds
Structural Implications :
- The 2-hydroxyphenyl group introduces hydrogen-bonding capability, which may alter binding specificity in enzyme pockets compared to the 2-oxoindolin moiety, which offers π-π stacking and additional hydrogen-bonding sites.
- Both compounds retain the Z-configuration, suggesting similar geometric constraints in their hydrazine linkages .
Comparison with Pyrimidin-dione Derivatives (Compounds 7, 8, 9; )
- Core Structure : Pyrimidin-diones (two-nitrogen heterocycle) vs. purine-diones (four-nitrogen bicyclic system). The purine core offers greater surface area for intermolecular interactions.
- Substituents : Hydroxy and methoxymethyl groups in the pyrimidin-diones contrast with the target compound’s 2-methylallyl and hydrazine-linked indole. These polar groups enhance solubility but may reduce target affinity compared to the hydrophobic 2-methylallyl and aromatic indole groups.
- Functional Potential: Pyrimidin-diones are often explored as nucleoside analogs or antiviral agents, whereas purine-diones with bulky substituents (e.g., hydrazine-indole) are more likely to act as kinase inhibitors or intercalators .
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
- Structural Insights : The target compound’s hybrid purine-indole architecture distinguishes it from both purine-diones with aliphatic chains () and simpler pyrimidin-diones (). Its stereochemical and electronic profile may favor interactions with ATP-binding pockets or nucleic acids.
- Gaps in Evidence: No experimental data (e.g., IC50 values, binding assays) are provided in the cited sources, limiting functional comparisons. Further studies are required to validate hypothesized mechanisms.
Q & A
Q. How are machine learning models trained to predict regioselectivity in xanthine functionalization?
- Methodological Answer : Models are trained on datasets of known xanthine derivatives, incorporating descriptors like Hammett constants and frontier molecular orbital energies. Convolutional neural networks (CNNs) analyze reaction SMILES strings to predict substitution patterns at the 7- or 8-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
